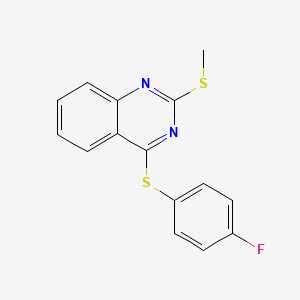

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide

説明

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a quinazoline derivative featuring a fluorophenyl group and a methylsulfanyl substituent. This compound’s core structure includes a bicyclic quinazoline system, with sulfur-containing groups (methylsulfanyl and sulfide) and a 4-fluorophenyl moiety. These substituents influence its electronic properties, solubility, and intermolecular interactions, which are critical for applications in drug design or material science .

特性

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-2-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S2/c1-19-15-17-13-5-3-2-4-12(13)14(18-15)20-11-8-6-10(16)7-9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAWDZUPGITYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives and appropriate nucleophiles.

Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

化学反応の分析

Types of Reactions

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

類似化合物との比較

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s closest analogs differ in substituents on the quinazoline core or aromatic rings. Key examples include:

Table 1: Substituent Comparison of Quinazoline Derivatives

- Replacing the sulfide with a carbohydrazide (as in ) introduces hydrogen-bonding capability, altering solubility and biological interactions. Propargylsulfanyl groups (as in ) introduce alkyne reactivity, enabling click chemistry applications but reducing thermal stability.

Crystallographic and Conformational Properties

Crystal structures provide insights into molecular packing and stability:

- Target Compound: No direct crystallographic data are provided, but analogs like compounds 4/5 () exhibit triclinic symmetry (space group P-1) with planar conformations except for one perpendicular fluorophenyl group .

- SHELX Software : Widely used for refining small-molecule structures (e.g., ), SHELX’s robustness ensures accurate determination of bond lengths and angles, critical for comparing substituent-induced distortions .

生物活性

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can be represented as follows:

- Molecular Formula : C12H10F N3S2

- Molecular Weight : Approximately 273.35 g/mol

The compound features a quinazoline core substituted with a fluorophenyl group and a methylsulfanyl moiety, which may influence its biological interactions.

The biological activity of quinazoline derivatives often involves the modulation of various cellular pathways. Research indicates that these compounds can act on multiple targets, including:

- Enzyme Inhibition : Many quinazolines inhibit kinases and other enzymes involved in cell signaling pathways.

- Anti-inflammatory Activity : Substituents like methylsulfanyl may enhance the anti-inflammatory properties by modulating cytokine production.

Biological Activity Overview

The biological activities associated with 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide include:

- Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Research suggests that modifications in the quinazoline structure can lead to significant reductions in inflammation markers.

- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential use in treating infections.

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | Effectiveness (IC50/μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5.0 | |

| Anti-inflammatory | Carrageenan-induced edema model | 53.41% inhibition | |

| Antimicrobial | E. coli | 10.0 |

Case Studies

-

Anticancer Study :

In a study evaluating the efficacy of various quinazoline derivatives, it was found that a compound structurally similar to 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 5 μM. This suggests its potential as a chemotherapeutic agent targeting breast cancer cells . -

Anti-inflammatory Research :

Another study investigated the anti-inflammatory properties using a carrageenan-induced paw edema model. The compound demonstrated a notable reduction in paw swelling, indicating its potential utility in treating inflammatory conditions . -

Antimicrobial Evaluation :

The antimicrobial activity was assessed against common bacterial strains, including E. coli and Staphylococcus aureus. The compound showed effective inhibition at concentrations around 10 μM, highlighting its potential application in combating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。